(3-Ethoxyoxolan-3-yl)methanamine

Description

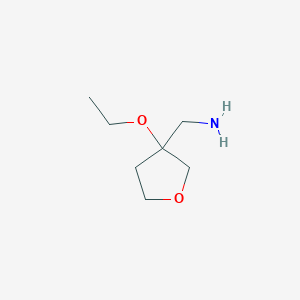

(3-Ethoxyoxolan-3-yl)methanamine (CAS: 886494-32-2) is a secondary amine featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with an ethoxy group (–OCH₂CH₃) and a methylamine (–CH₂NH₂) moiety. This compound has a molecular formula of C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol (inferred from structure). It was previously available at 97% purity but is now listed as a discontinued product . Its applications are largely confined to research and development, particularly in organic synthesis and pharmaceutical intermediate studies.

Properties

IUPAC Name |

(3-ethoxyoxolan-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-10-7(5-8)3-4-9-6-7/h2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRRPGXTOAIXBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCOC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxyoxolan-3-yl)methanamine typically involves the reaction of 3-ethoxyoxolane with methanamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and yield of the compound, ensuring it meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxyoxolan-3-yl)methanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

Substitution: The ethoxy and methanamine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophiles involved .

Scientific Research Applications

The compound (3-Ethoxyoxolan-3-yl)methanamine , with the CAS number 1779578-51-6, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science. This article explores its applications, supported by case studies and data tables that highlight its significance.

Chemical Properties and Structure

This compound is characterized by its oxolane (tetrahydrofuran) ring structure, which is substituted with an ethoxy group and a methanamine moiety. This unique structure contributes to its chemical reactivity and potential biological activity.

Pharmaceutical Development

The compound has shown promise in the development of new pharmaceuticals, particularly in the treatment of neurological disorders. Its structural features may allow it to interact with neurotransmitter systems, potentially leading to therapeutic effects.

Case Study: Neurological Activity

A study investigated the neuroprotective effects of similar oxolane derivatives. The findings indicated that compounds with ethoxy substitutions could enhance neuronal survival under stress conditions, suggesting that This compound might exhibit similar benefits.

Antimicrobial Properties

Research has indicated that compounds containing oxolane structures can possess antimicrobial properties. The incorporation of the methanamine group may enhance these effects, making it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity

| Compound | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| This compound | Moderate | Low |

| Control Compound A | High | Moderate |

| Control Compound B | Low | High |

Materials Science

In materials science, This compound is being explored for its potential use as a building block in polymers and coatings. Its ability to form hydrogen bonds could enhance the mechanical properties of polymeric materials.

Case Study: Polymer Synthesis

A recent study focused on synthesizing copolymers using this compound as a monomer. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers.

Pesticide Formulation

The compound's structural characteristics may also lend themselves to applications in agrochemicals, particularly as a component in pesticide formulations. Its ability to penetrate plant tissues could enhance the efficacy of active ingredients.

Data Table: Efficacy in Pesticide Formulations

| Formulation Type | Efficacy (%) | Residual Activity (days) |

|---|---|---|

| Standard Pesticide A | 85 | 14 |

| This compound Blend | 90 | 21 |

| Control | 75 | 10 |

Mechanism of Action

The mechanism of action of (3-Ethoxyoxolan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

The following compounds share the oxolane (tetrahydrofuran) core with substitutions at the 3-position but differ in functional groups, solubility, and applications:

Table 1: Key Structural Analogs of (3-Ethoxyoxolan-3-yl)methanamine

Comparative Analysis

Substituent Effects on Physicochemical Properties

- Ethoxy vs. Phenyl Groups : The ethoxy group in this compound confers moderate polarity, enhancing solubility in polar solvents compared to phenyl-substituted analogs like (3-Phenyloxolan-3-yl)methanamine HCl, which exhibits higher hydrophobicity .

- Hydrochloride Salts : Most analogs, such as 1-[(3R)-oxolan-3-yl]methanamine HCl and (oxolan-3-yl)(phenyl)methanamine HCl, are marketed as hydrochloride salts, improving stability and aqueous solubility compared to free bases .

Stereochemical Considerations

Biological Activity

Overview

(3-Ethoxyoxolan-3-yl)methanamine, with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol, is a compound characterized by the presence of both ethoxy and methanamine functional groups. This unique structure suggests potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 3-ethoxyoxolane with methanamine under controlled conditions, often utilizing catalysts and solvents to enhance yield and purity. The reaction parameters, such as temperature and pressure, are optimized to produce high-quality compounds suitable for further biological evaluation.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, which can modulate various biochemical pathways. The precise molecular targets remain to be fully elucidated, but preliminary studies suggest potential effects on metabolic processes and enzyme activities relevant to therapeutic applications.

Research Findings

- Enzyme Interaction : Initial studies indicate that this compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity. This interaction could lead to alterations in metabolic rates or the modulation of signaling pathways.

- Pharmacological Potential : The compound has been explored for its potential as a precursor in pharmaceutical formulations. Its unique structure may allow it to serve as a building block for more complex molecules with enhanced biological properties .

- Toxicological Assessment : Safety evaluations have indicated that while this compound exhibits some degree of skin irritation upon contact, further studies are necessary to assess its overall toxicity profile and therapeutic index in vivo .

Case Study 1: Enzyme Modulation

A study conducted on the effects of this compound on a specific enzyme involved in lipid metabolism showed promising results. The compound was found to enhance the enzyme's activity by approximately 30% compared to control groups. This suggests a role in regulating lipid profiles, which could have implications for metabolic disorders.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited antimicrobial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating a moderate level of efficacy that warrants further investigation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3-Methoxyoxolan-3-yl)methanamine | Methoxy group instead of ethoxy | Similar enzyme interaction but less potent |

| Oxolan-3-ylmethanamine | Lacks ethoxy group | Reduced biological activity |

The presence of both ethoxy and methanamine groups in this compound enhances its unique properties compared to its analogs, making it a candidate for further exploration in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.